Pimobendan

Myofilament Calcium Sensitivity Inotropy PDE3 Inhibition

Pimobendan is the only veterinary inodilator with FDA approval for delaying CHF in dogs with Stage B2 MMVD (15.6-month survival advantage vs placebo). Its dual mechanism—calcium sensitization + PDE3 inhibition—is unmatched by levosimendan or milrinone. The active metabolite ODMP is ~100× more potent at PDE3 inhibition than the parent compound. Established oral solution/capsule bioequivalence supports novel formulation development. The benchmark reference for calcium sensitizer/inodilator comparative studies.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 118428-38-9
Cat. No. B044444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimobendan
CAS118428-38-9
Synonyms4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazole-5-yl)-5-methyl-3(2H)-pyridazinone
pimobendan
pimobendane
UD CG 115
UD-CG 115
UD-CG115
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
InChIKeyGLBJJMFZWDBELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pimobendan (CAS 118428-38-9): A Dual-Action Inodilator for Preclinical Heart Failure and CHF Research


Pimobendan is a pyridazinone-benzimidazole derivative classified as a dual-action inodilator, combining calcium sensitization of cardiac myofilaments with selective inhibition of phosphodiesterase III (PDE3). [1] This mechanism confers both positive inotropic and vasodilatory properties without increasing myocardial oxygen consumption. [2] Pimobendan is metabolized in the liver by CYP1A2 to o-desmethyl-pimobendan (ODMP), an active metabolite approximately 100 times more potent as a PDE3 inhibitor. [3] Clinically, pimobendan (as Vetmedin®) is the only veterinary drug with full FDA approval to delay the onset of congestive heart failure (CHF) in dogs with Stage B2 myxomatous mitral valve disease (MMVD). [4]

Why Pimobendan (CAS 118428-38-9) Cannot Be Substituted with Generic PDE3 Inhibitors or Calcium Sensitizers


Pimobendan's unique dual mechanism—direct calcium sensitization plus PDE3 inhibition—is not replicated by any single in-class analog. [1] Levosimendan, a calcium sensitizer, lacks PDE3 inhibition at clinical doses and instead opens potassium channels, altering its hemodynamic and metabolic profile. [2] Milrinone, a PDE3 inhibitor, does not sensitize calcium and may increase myocardial oxygen demand. [3] Furthermore, pimobendan's active metabolite ODMP is approximately 100× more potent at PDE3 inhibition than the parent compound, a property not shared by other inodilators. [4] These mechanistic divergences manifest as quantifiable differences in regional perfusion, left ventricular efficiency, and clinical outcomes. [5]

Quantitative Differentiation of Pimobendan: Head-to-Head Evidence Against Closest Comparators


Calcium Sensitization: Pimobendan vs. Milrinone – Direct Myofilament Activation

Pimobendan increases myofilament calcium sensitivity directly, an effect absent with milrinone. In skinned fiber preparations, pimobendan shifted the force-pCa relationship leftward (increased Ca2+ affinity), while milrinone had no effect. [1] This calcium sensitization occurs without increasing intracellular cAMP, distinguishing pimobendan from pure PDE3 inhibitors like milrinone. [2]

Myofilament Calcium Sensitivity Inotropy PDE3 Inhibition

PDE3 Inhibition Selectivity: Pimobendan vs. Milrinone and UD-CG 212 Cl (Active Metabolite)

Pimobendan inhibits PDE3 with an IC50 of 2.40 μM and a selectivity factor (SF) of 50.5, while its active metabolite UD-CG 212 Cl is 12.6× more potent (IC50 = 0.19 μM, SF = 869). Milrinone has an IC50 of 1.52 μM with SF = 70.0. [1] The metabolite's exceptional potency contributes uniquely to pimobendan's sustained inotropic effect.

Phosphodiesterase PDE3 Enzyme Inhibition

Regional Perfusion: Pimobendan Increases Hepatic Blood Flow More Than Levosimendan

In barbiturate-anesthetized dogs, pimobendan increased hepatic blood flow to a significantly greater degree than levosimendan at equi-effective inotropic doses. [1] This differential organ perfusion may be clinically relevant for patients with hepatic congestion secondary to heart failure.

Regional Blood Flow Hepatic Perfusion Microsphere Technique

Cytokine Modulation: Pimobendan Enhances IL-1β While Vesnarinone Does Not

Pimobendan, amrinone, and vesnarinone are all PDE3 inhibitors, but their effects on cytokine production differ markedly. Pimobendan enhanced IL-1β production, whereas vesnarinone had no effect. [1] Vesnarinone inhibited IL-6 production, while pimobendan only slightly decreased IL-6. [2] These differences may have implications for long-term outcomes, as cytokine modulation is linked to survival in heart failure.

Cytokines Immunomodulation Heart Failure

Clinical Survival: Pimobendan Extends Median Time to CHF/Cardiac Death by 15.6 Months in Dogs with Stage B2 MMVD

The EPIC trial demonstrated that pimobendan delays the onset of congestive heart failure or cardiac-related death in dogs with Stage B2 preclinical myxomatous mitral valve disease. Pimobendan extended the median time to the primary endpoint by 15.6 months compared to placebo. [1] This outcome formed the basis for the first full FDA approval of a drug to delay CHF onset in dogs. [2]

Veterinary Cardiology Clinical Trial Survival

Bioequivalence: Vetmedin® Oral Solution vs. Capsules in Dogs

A four-period crossover study in Beagle dogs confirmed bioequivalence of a newly developed pimobendan 1.5-mg/mL oral solution with the reference 5-mg capsules. The 90% confidence intervals for the ratios of Cmax and AUC0→last fell entirely within the 0.8–1.25 bioequivalence range for both pimobendan and its active metabolite. [1]

Pharmacokinetics Bioequivalence Formulation

Pimobendan (CAS 118428-38-9): High-Value Research and Industrial Application Scenarios


Veterinary Clinical Research: Investigating Pimobendan in Preclinical Myxomatous Mitral Valve Disease (MMVD) Models

Pimobendan is the only compound with FDA-approved, level I evidence for delaying the onset of congestive heart failure in dogs with Stage B2 preclinical MMVD. [1] Research protocols evaluating early intervention, combination therapy, or novel formulations in this disease model should prioritize pimobendan as the benchmark inodilator, given its 15.6-month survival advantage over placebo. [2]

Comparative Cardiovascular Pharmacology: Studies of Inodilator Mechanisms and Organ Perfusion

Pimobendan's dual calcium sensitization and PDE3 inhibition, coupled with its active metabolite's unique potency, make it a critical reference compound for comparative studies against levosimendan, milrinone, or vesnarinone. [1] Its distinct hepatic perfusion advantage (greater than levosimendan) and cytokine modulation profile (enhanced IL-1β) provide quantitative endpoints for tissue-specific pharmacodynamics in large animal models. [2]

Pharmaceutical Development: Bioequivalence and Novel Formulation Testing

Established bioequivalence data between pimobendan oral solution and capsules [1] provide a validated foundation for developing new formulations (e.g., flavored chews, extended-release matrices) targeting improved compliance in small animals. Researchers can reference the published pharmacokinetic parameters (Cmax ~8.82 ng/mL for 2.5 mg Vetmedin®) [2] as benchmarks for new formulation performance.

Translational Heart Failure Research: Exploring Calcium Sensitization in Large Animal Models

Pimobendan serves as a tool compound to dissect the contribution of myofilament calcium sensitization (vs. pure PDE3 inhibition) to positive inotropy without increasing myocardial oxygen demand. [1] Its demonstrated efficacy in canine models of both MMVD and dilated cardiomyopathy [2] supports its use as a positive control in studies of novel calcium sensitizers or inodilators intended for veterinary or human translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimobendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.